

Introduction: Targeting Mitotic Regulation in Oncology

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Compound of Interest

Compound Name: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

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The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.^{[7][8]} Their overexpression or amplification is a common feature in many human tumors, making them attractive targets for cancer therapy.^{[7][8][9]} GSK1070916 is a novel, potent, and highly selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.^{[6][7][8]} This guide provides a detailed overview of its chemical properties, mechanism of action, biological activity, and clinical development status, offering valuable insights for researchers and drug development professionals in the field of oncology.

Chemical Structure and Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.^[8] Its structure is key to its high affinity and selectivity for the ATP-binding pockets of Aurora B and C kinases.

Property	Value	Source
CAS Number	942918-07-2	[5] [6]
Molecular Formula	C30H33N7O	[5]
Molecular Weight	507.63 g/mol	[5] [10]
IUPAC Name	1-((3-(4-((2,6-difluorophenyl)methoxy)pyridin-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethan-1-one	Not directly available in search results
Synonyms	GSK-1070916A, compound 17k	[5] [6] [9]
Solubility	DMSO: 100 mg/mL	[5]

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Caption: 2D Chemical Structure of GSK1070916.

Mechanism of Action: A Deep Dive into Aurora B/C Inhibition

GSK1070916 functions as a reversible and ATP-competitive inhibitor, with a marked selectivity for Aurora B and Aurora C over Aurora A.[\[10\]](#)[\[11\]](#)[\[12\]](#) This selectivity is crucial, as Aurora A and B have distinct roles in mitosis, and off-target inhibition can lead to different cellular phenotypes and toxicities.

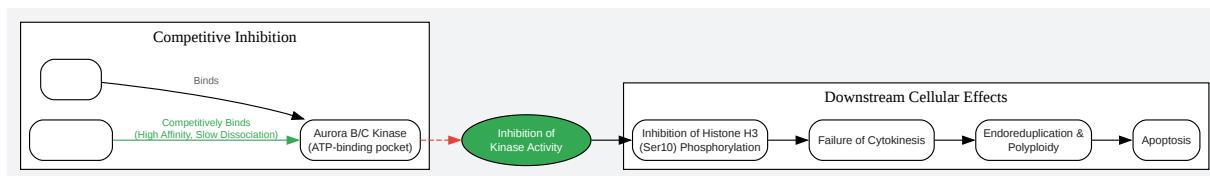
Kinetics and Binding Affinity:

A distinguishing feature of GSK1070916 is its exceptionally long residence time on the target enzymes, particularly Aurora B.[\[8\]](#)[\[11\]](#) This is characterized by a very slow dissociation rate, leading to sustained inhibition.

Kinase Target	Ki* (nM)	Dissociation Half-Life (min)	Selectivity vs. Aurora A
Aurora B-INCENP	0.38 ± 0.29	>480	~1300-fold
Aurora C-INCENP	1.5 ± 0.4	270 ± 28	~340-fold
Aurora A-TPX2	490 ± 60	Not time-dependent	1

Data compiled from Portland Press.[\[11\]](#)

The time-dependent inhibition of Aurora B and C is a key characteristic of GSK1070916.[\[11\]](#) This prolonged duration of action at the molecular level may contribute to its potent anti-proliferative effects in cancer cells.



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Caption: Competitive Inhibition of Aurora B/C by GSK1070916 and Downstream Effects.

Biological Activity and Anti-Tumor Efficacy

The potent and selective inhibition of Aurora B/C by GSK1070916 translates into significant anti-proliferative activity across a wide range of human cancer cell lines.

In Vitro Cellular Effects:

- Broad Anti-proliferative Activity: GSK1070916 inhibits the proliferation of over 100 tumor cell lines with a median EC50 of 8 nM.[\[10\]](#)

- Mechanism-Specific Potency: A significant decrease in potency is observed in non-dividing, normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[7][10]
- Cell Cycle Effects: Unlike many mitotic inhibitors that cause a G2/M arrest, cells treated with GSK1070916 do not arrest in mitosis. Instead, they fail to undergo proper cytokinesis, leading to polyploidy and eventual apoptosis.[7][10]
- Biomarker Modulation: Treatment with GSK1070916 leads to a dose-dependent inhibition of phosphorylation of histone H3 at serine 10, a specific substrate of Aurora B.[7][10] This serves as a reliable pharmacodynamic biomarker of target engagement.

In Vivo Preclinical Studies:

In human tumor xenograft models, GSK1070916 has demonstrated significant anti-tumor activity.[7][8][10] Administration of the compound in mice led to dose-dependent inhibition of histone H3 phosphorylation in tumor tissues and resulted in tumor regression in models of breast, colon, lung, and leukemia cancers.[7][8][10]

Clinical Development

GSK1070916 has been evaluated in a Phase I clinical trial.

- Study NCT01118611: A dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[13] Patients received the drug intravenously on a 5-day on, 16-day off schedule.[13] The study aimed to determine the maximum tolerated dose and a recommended Phase II dose.[13]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for assessing the inhibitory activity of compounds like GSK1070916 against Aurora kinases.

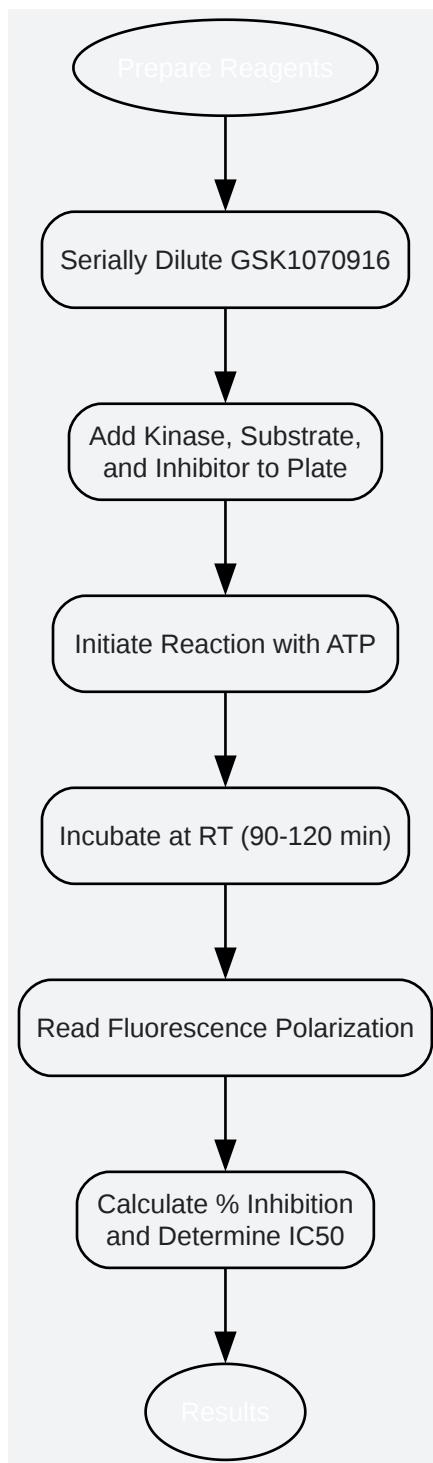
Objective: To determine the IC50 value of GSK1070916 for Aurora A, B, and C.

Materials:

- Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes.
- Fluorescently labeled peptide substrate (e.g., Aurora Sox peptide).
- ATP.
- GSK1070916 stock solution (in DMSO).
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
- 384-well microplates.
- Fluorescence polarization plate reader.

Procedure:

- Prepare serial dilutions of GSK1070916 in assay buffer.
- In a 384-well plate, add the kinase, fluorescent peptide substrate, and the GSK1070916 dilution.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.[\[10\]](#)
- Read the plate using a fluorescence polarization plate reader.
- Calculate the percent inhibition for each concentration of GSK1070916 relative to controls (no inhibitor and no enzyme).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for an In Vitro Fluorescence Polarization Kinase Inhibition Assay.

Conclusion and Future Directions

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a unique kinetic profile characterized by a long target residence time. Its broad anti-proliferative activity in vitro and significant anti-tumor effects in preclinical models established it as a promising therapeutic candidate.[7][8] While the results of its Phase I trial will be informative for the future of this specific molecule, the detailed understanding of its mechanism of action provides a valuable framework for the development of next-generation Aurora kinase inhibitors. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to Aurora B/C inhibition and exploring rational combination therapies to overcome potential resistance mechanisms.[14]

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